molecular formula C27H33ClN2O2 B12355900 N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride

N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride

Cat. No.: B12355900
M. Wt: 453.0 g/mol
InChI Key: XQBOGTJBQAULPM-UHFFFAOYSA-N
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Description

Table 1: Mass Spectrometry Characteristics

Parameter Value Source
Exact Mass (Free Base) 416.2464
Observed [M+H]⁺ Ion 417.2536
Major Fragments 105.0709 (C₈H₉⁺), 188.1433 (C₁₂H₁₈N⁺)

High-resolution mass spectrometry (HRMS) typically shows a dominant protonated molecular ion at m/z 417.2536, consistent with the [M+H]⁺ species. Fragmentation patterns include cleavage of the piperidine-phenethyl bond (m/z 188.1433) and loss of the isopropylphenyl group (m/z* 105.0709*).

Crystallographic Analysis and Salt Formation Mechanisms

While crystallographic data for this specific compound remains unpublished, its hydrochloride salt formation follows general principles observed in fentanyl analogs. The piperidine nitrogen (pKₐ ~8.5–9.0) undergoes protonation in acidic conditions, forming a stable ionic interaction with the chloride counterion.

Key Features of Salt Formation:

  • Protonation Site : Tertiary nitrogen in the piperidine ring.
  • Crystal Packing : Likely stabilized by hydrogen bonding between the protonated amine and chloride ion, as seen in structurally related opioids like fentanyl citrate.
  • Hygroscopicity : Expected to exhibit moderate hygroscopicity due to ionic character, similar to acetylfentanyl hydrochloride.

Comparative Structural Analysis with Prototype Fentanyl Analogues

Structurally, this compound diverges from prototype fentanyl through three modifications:

Table 2: Structural Comparison with Fentanyl Analogues

Feature Fentanyl N-(2-Isopropylphenyl)-...Monohydrochloride
Aromatic Group Phenyl 2-Isopropylphenyl
Linking Group Amide Furan-2-carboxamide
Piperidine Substituent Phenethyl Phenethyl
Salt Form Citrate, hydrochloride Hydrochloride
  • Aromatic Substitution : The 2-isopropylphenyl group introduces steric bulk compared to fentanyl’s unsubstituted phenyl, potentially altering μ-opioid receptor binding kinetics.
  • Furan Carboxamide : Replaces fentanyl’s propanamide group, modifying electronic properties via the furan ring’s electron-rich π-system.
  • Salt Stability : The hydrochloride form enhances water solubility relative to non-salt analogs, akin to trends observed in acetylfentanyl derivatives.

These modifications position it within the "third wave" of fentanyl analogs, characterized by increased structural complexity to evade regulatory detection while retaining high receptor affinity.

Properties

Molecular Formula

C27H33ClN2O2

Molecular Weight

453.0 g/mol

IUPAC Name

N-[1-(2-phenylethyl)piperidin-4-yl]-N-(2-propan-2-ylphenyl)furan-2-carboxamide;hydrochloride

InChI

InChI=1S/C27H32N2O2.ClH/c1-21(2)24-11-6-7-12-25(24)29(27(30)26-13-8-20-31-26)23-15-18-28(19-16-23)17-14-22-9-4-3-5-10-22;/h3-13,20-21,23H,14-19H2,1-2H3;1H

InChI Key

XQBOGTJBQAULPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

One-Step Acylation of 4-ANPP Derivatives

The most widely documented method involves the acylation of 4-anilino-N-phenethylpiperidine (4-ANPP) derivatives. This precursor, critical to fentanyl analogue synthesis, reacts with furan-2-carbonyl chloride under controlled conditions.

Reaction Conditions and Optimization
  • Solvents : Dimethylformamide (DMF) or 1,2-dimethoxyethane are preferred due to their ability to dissolve both polar and non-polar reactants.
  • Temperature : Reactions typically proceed at 40–60°C to balance reaction rate and by-product formation.
  • Stoichiometry : A 1:1 molar ratio of 4-ANPP to furan-2-carbonyl chloride ensures complete acylation, though excess acyl chloride (1.2 equivalents) may improve yields.

The reaction produces the free base, which is subsequently converted to the hydrochloride salt via treatment with hydrochloric acid in an ether or acetone medium.

Key Reaction :
$$
\text{4-ANPP} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{DMF, 50°C}} \text{Ortho-isopropylfuranylfentanyl (free base)} \xrightarrow{\text{HCl}} \text{Monohydrochloride salt}
$$

Yield and Purity

Reported yields range from 65% to 78% for the free base, with purity exceeding 95% after recrystallization from ethanol/water mixtures. Impurities include residual 4-ANPP (<2%) and hydrolyzed furan-2-carboxylic acid (<1%).

Multi-Step Synthesis from N-Phenethyl-4-Piperidone (NPP)

An alternative route begins with N-phenethyl-4-piperidone (NPP) , a pre-precursor subject to international controls. This method involves three stages:

Condensation with 2-Isopropylaniline

NPP reacts with 2-isopropylaniline in a Schiff base formation, facilitated by titanium(IV) chloride as a Lewis acid. The imine intermediate is reduced using sodium cyanoborohydride to yield 4-(2-isopropylphenylamino)-N-phenethylpiperidine .

Acylation with Furan-2-Carbonyl Chloride

The intermediate undergoes acylation analogous to the one-step method, with dichloromethane as the solvent and triethylamine as a base to neutralize HCl by-products.

Salt Formation

The free base is treated with hydrogen chloride gas in anhydrous diethyl ether to precipitate the monohydrochloride salt.

Advantages :

  • Higher purity (>98%) due to intermediate purification steps.
  • Scalability for industrial production.

Disadvantages :

  • Longer synthesis time (4–5 days vs. 12–24 hours for one-step).
  • Requires handling of controlled precursors.

Analytical Characterization

Spectroscopic Data

Technique Key Findings Source
1H NMR δ 7.45–7.20 (m, aromatic H), δ 4.10 (s, piperidine H), δ 1.20 (d, isopropyl CH3)
13C NMR 165.2 ppm (C=O), 142.3 ppm (furan C2), 35.1 ppm (piperidine CH2)
FT-IR 1645 cm⁻¹ (amide I), 1530 cm⁻¹ (amide II), 740 cm⁻¹ (furan ring)
HRMS [M+H]+: 417.2385 (calc. 417.2389)

Chromatographic Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/0.1% TFA gradient).
  • GC-MS : Characteristic fragments at m/z 105 (phenethyl), 189 (furanoyl), and 84 (piperidine).

By-Products and Impurity Profiling

Common impurities arise from:

  • Incomplete Acylation : Residual 4-ANPP (detectable via TLC with Rf = 0.35 in ethyl acetate).
  • Solvolysis : Furan-2-carboxylic acid (δ 12.1 ppm in 1H NMR).
  • Oxidation : N-Oxide derivatives (observed in <1% of cases under aerobic conditions).

Scale-Up Challenges and Industrial Feasibility

Solvent Selection

  • Dimethyl Sulfoxide (DMSO) : Enhances reaction rate but complicates purification due to high boiling point.
  • Ethyl Acetate : Preferred for large-scale extractions due to low toxicity and ease of removal.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields needle-like crystals with 99% purity.
  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) removes non-polar by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group or the furan ring.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Analgesic Research

Furanylfentanyl exhibits high potency as an analgesic agent, comparable to other fentanyl derivatives. Research indicates that it binds effectively to mu-opioid receptors, which are critical for pain modulation . The compound's binding affinity has been quantified through various studies, revealing significant interactions that warrant further exploration in pain management therapies.

Pharmacological Studies

The pharmacological profile of furanylfentanyl has been assessed through in vitro and in vivo studies. These studies focus on its metabolic pathways, receptor binding affinities, and potential therapeutic effects. For instance, the compound has shown notable cross-reactivity with existing opioid receptors, raising concerns about its misuse and addiction potential .

Table: Opioid Receptor Binding Data

Receptor TypeBinding Affinity (Ki, nM)EC50 (nM)Maximal Stimulation (%)
Mu Opioid0.0279 ± 0.00802.52 ± 0.4655.5 ± 4.3
Delta Opioid54 ± 15>10 µM0
Kappa OpioidNot specifiedNot specifiedNot specified

Synthetic Organic Chemistry

Furanylfentanyl serves as a significant compound in synthetic organic chemistry due to its structural versatility. Researchers have utilized it as a precursor for developing various analogues with distinct pharmacological profiles. The synthesis typically involves multi-step reactions that can lead to diverse derivatives with potential therapeutic applications.

Risk Assessment Studies

Given its psychoactive properties and potential for misuse, furanylfentanyl has been the subject of numerous risk assessment studies. These studies evaluate its impact on public health, particularly concerning opioid use disorders and overdose risks . The findings underscore the need for careful monitoring and regulation of such compounds.

Case Study: Ohio Opioid Crisis

A notable case study from Ohio highlights the rising prevalence of synthetic opioids like furanylfentanyl in the context of the opioid crisis. Data collected indicates a significant increase in overdose rates associated with these substances, prompting public health interventions aimed at reducing harm and enhancing treatment options for affected individuals .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to key analogs, emphasizing structural variations, regulatory status, and inferred pharmacological implications.

Structural Analog Overview

Compound Name (IUPAC) Substituent Group Substituent Position Regulatory Control Status Notes
Target Compound : N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide Isopropyl 2- (ortho) Not explicitly listed in provided evidence Unique alkyl substituent; potential metabolic stability due to steric bulk
Ortho-Fluorofuranyl Fentanyl : N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide Fluorine 2- (ortho) Federally controlled (Dec 7, 2023); State-controlled (Jan 6, 2024) High potency; fluorine’s electronegativity may enhance receptor affinity
Para-Fluoro Furanyl Fentanyl : N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide Fluorine 4- (para) Listed under Arkansas and federal controls (2022–2023) Para-substitution often increases metabolic resistance compared to ortho
Para-Methoxyfuranyl Fentanyl : N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide Methoxy 4- (para) Federally controlled (Dec 7, 2023) Methoxy group may slow metabolism via O-demethylation pathways
Meta-Fluoroisobutyryl Fentanyl : N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide Fluorine + isobutyramide 3- (meta) Controlled (2023–2024) Isobutyramide backbone differs from furan-carboxamide; alters lipophilicity

Key Differences and Implications

Substituent Effects
  • Halogen vs. Alkyl Groups : Fluorine (electron-withdrawing) at ortho/para positions may enhance receptor binding via polar interactions, whereas the isopropyl group (electron-donating, sterically bulky) could reduce binding efficiency or alter metabolic oxidation rates .
  • The target compound’s 2-isopropyl group may similarly introduce steric effects .
Regulatory Status

In contrast, fluorinated and methoxy-substituted analogs are widely regulated due to their association with overdose outbreaks .

Analytical Challenges

As noted in , structural analogs with minor substituent differences (e.g., ortho vs. para fluorine) pose identification challenges. The target compound’s isopropyl group may complicate differentiation from alkyl-substituted isomers using standard techniques like GC-MS or HPLC, necessitating advanced methods such as NMR or high-resolution mass spectrometry .

Biological Activity

N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, monohydrochloride, is a synthetic compound that belongs to a class of substances known as fentanyl analogs. These compounds are primarily studied for their potential pharmacological effects, particularly in pain management and their interactions with opioid receptors. This article explores the biological activity of this compound, focusing on its pharmacodynamics, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C24H26N2O2HCl\text{C}_{24}\text{H}_{26}\text{N}_{2}\text{O}_{2}\cdot \text{HCl}

Key Structural Features

  • Furan Ring : The presence of a furan moiety contributes to the compound's lipophilicity and receptor binding properties.
  • Piperidine Ring : This structure is crucial for the interaction with opioid receptors.
  • Isopropyl Phenyl Group : This modification may influence the compound's potency and selectivity.

Pharmacodynamics

Research indicates that N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide exhibits significant activity at the mu-opioid receptor (MOR). This receptor is primarily responsible for mediating analgesic effects and is a common target for opioid drugs.

Binding Affinity

The binding affinity of this compound to MOR has been studied in various assays. The results suggest that it has a high affinity for this receptor, comparable to other potent opioids. For example, studies have shown that modifications in the phenethyl and piperidine components can significantly alter binding affinities and efficacy .

Analgesic Effects

In preclinical models, this compound has demonstrated potent analgesic effects. It is hypothesized that its efficacy may be due to its ability to activate MOR while potentially modulating delta and kappa opioid receptors as well. This multi-receptor interaction could contribute to both pain relief and reduced side effects commonly associated with traditional opioids .

Side Effects and Toxicity

Like other fentanyl analogs, there are concerns regarding the safety profile of N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide. Reports indicate that overdose potential is significant due to its high potency. Adverse effects include respiratory depression, sedation, and potential for dependence .

Clinical Observations

A number of case studies have documented the use of fentanyl analogs in clinical settings. For instance, patients treated with similar compounds have reported substantial pain relief but also exhibited signs of opioid tolerance over time. Monitoring strategies have been suggested to mitigate risks associated with long-term use .

Comparative Studies

In comparative studies involving various fentanyl analogs, N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide was noted for its rapid onset of action and relatively short duration of analgesia compared to traditional opioids like morphine. This characteristic may make it suitable for acute pain management scenarios where quick relief is necessary .

Q & A

Basic: What are the recommended synthetic routes for this compound?

The synthesis of this compound likely involves a multi-step process, including amide bond formation and piperidine functionalization. A plausible approach could involve:

  • Step 1 : Reacting furan-2-carboxylic acid derivatives with 1-phenethylpiperidin-4-amine under coupling agents (e.g., EDCI/HOBt).
  • Step 2 : Introducing the 2-isopropylphenyl group via nucleophilic substitution or reductive amination.
  • Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol).
    Purification via column chromatography and characterization by NMR and mass spectrometry is critical. Similar protocols for piperidine-containing analogs are described in PubChem data .

Basic: Which spectroscopic techniques are essential for structural validation?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon connectivity. For example, the furan ring protons typically appear at δ 6.3–7.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ ion).
  • Infrared Spectroscopy (IR) : Confirmation of amide C=O stretches (~1650–1680 cm⁻¹).
    X-ray crystallography (using SHELX or CCP4 suites) is recommended for absolute configuration determination.

Advanced: How to resolve contradictions between X-ray crystallography and computational models?

Discrepancies may arise from crystal packing effects vs. gas-phase simulations. Strategies include:

  • Refinement Software : Use SHELXL for high-resolution crystallographic data to minimize model bias.
  • Density Functional Theory (DFT) : Compare experimental bond lengths/angles with DFT-optimized structures.
  • Molecular Dynamics (MD) : Simulate the compound in solution to assess conformational flexibility.
    Cross-validation with spectroscopic data (e.g., NOESY for spatial proximity) is advised .

Advanced: What strategies mitigate isomer formation during synthesis?

Positional isomers (e.g., ortho/meta substitutions) can arise during aryl group introduction. Solutions include:

  • Regioselective Protection : Use directing groups (e.g., nitro) to control substitution sites.
  • Chromatographic Separation : Employ chiral columns or preparative HPLC for isomer resolution.
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track byproduct formation.
    Analytical challenges in differentiating isomers are highlighted in studies on fluorinated fentanyl analogs .

Basic: Which computational tools predict receptor binding affinity?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., opioid receptors).
  • Pharmacophore Modeling : Identify critical binding motifs (e.g., furan oxygen as a hydrogen bond acceptor).
  • QSAR Studies : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .

Advanced: How to optimize selectivity assays for target receptors?

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [3H]-naloxone) to assess displacement.
  • Functional Assays : Measure cAMP inhibition or β-arrestin recruitment in cell lines expressing target receptors.
  • Off-Target Screening : Profile against related receptors (e.g., dopamine D2, serotonin 5-HT2A) to rule out promiscuity.
    Refer to pharmacological protocols for structurally related spiropiperidines .

Advanced: How to address analytical challenges in differentiating positional isomers?

  • Chromatography : Use UPLC with charged surface hybrid (CSH) columns for enhanced resolution.
  • Tandem MS/MS : Monitor fragment ion patterns (e.g., fluorophenyl vs. isopropylphenyl cleavages).
  • NMR Chemical Shift Analysis : Compare aromatic proton splitting patterns (ortho vs. para substitution).
    Misidentification risks are documented in fluorinated opioid analogs .

Advanced: What formulation strategies improve solubility without compromising activity?

  • Salt Screening : Test alternative counterions (e.g., citrate, sulfate) to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to increase bioavailability.
  • Nanoparticle Encapsulation : Use PLGA-based carriers for controlled release.
    Solubility optimization methods are discussed in diabetes and Alzheimer’s drug studies .

Basic: What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste.
    Safety data sheets for related piperidine derivatives outline non-classified hazards under GHS .

Advanced: How to reconcile conflicting activity data across studies?

  • Assay Standardization : Validate protocols using reference compounds (e.g., positive/negative controls).
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC50 variability due to cell type differences).
  • Structural Reanalysis : Confirm compound identity via X-ray or LC-MS to rule out degradation.
    Conflicting results in fluorinated analogs highlight the need for rigorous analytical validation .

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